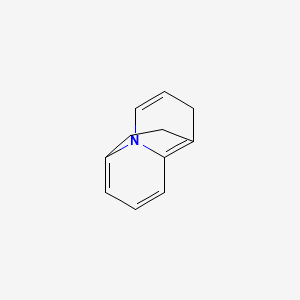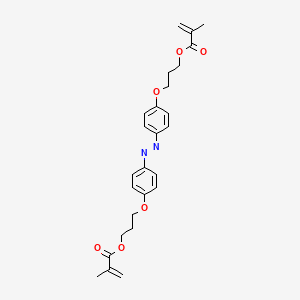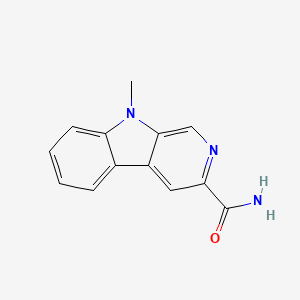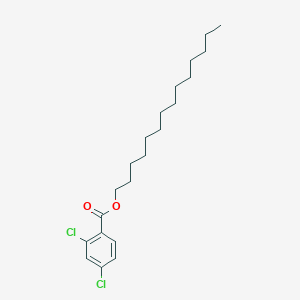![molecular formula C16H22N4O3 B12520921 6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 656810-05-8](/img/structure/B12520921.png)
6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine is a compound belonging to the class of organic compounds known as aminopyrimidines. These compounds are characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a trimethoxyphenyl group, which is a benzene ring substituted with three methoxy groups at positions 3, 4, and 5.
Vorbereitungsmethoden
The synthesis of 6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 6-ethyl-2,4-diaminopyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets in cells. The compound is known to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which plays a crucial role in the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
Trimethoprim: A well-known antibiotic that also inhibits dihydrofolate reductase.
Methotrexate: An anticancer drug that targets the same enzyme.
Pyrimethamine: An antimalarial drug with a similar mechanism of action.
The uniqueness of this compound lies in its specific structural features, such as the presence of the trimethoxyphenyl group, which may confer unique biological activities and pharmacological properties.
Eigenschaften
CAS-Nummer |
656810-05-8 |
|---|---|
Molekularformel |
C16H22N4O3 |
Molekulargewicht |
318.37 g/mol |
IUPAC-Name |
6-ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H22N4O3/c1-5-11-10(15(17)20-16(18)19-11)6-9-7-12(21-2)14(23-4)13(8-9)22-3/h7-8H,5-6H2,1-4H3,(H4,17,18,19,20) |
InChI-Schlüssel |
DEHBKCBJXJWRAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC(=N1)N)N)CC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)


![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)

![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)

acetamido}hexanoic acid](/img/structure/B12520889.png)
![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)

![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
